BenchChemオンラインストアへようこそ!

4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine

Physicochemical profiling Lipophilicity Drug-likeness

4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine (CAS 2034634-46-1) is a synthetic heterocyclic compound belonging to the arylpiperazine-pyrimidine hybrid class. Its structure comprises a 2,5-dimethylphenyl-piperazine moiety linked via a carbonyl bridge to a 6-ethoxypyrimidine core.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 2034634-46-1
Cat. No. B2592631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine
CAS2034634-46-1
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C
InChIInChI=1S/C19H24N4O2/c1-4-25-18-12-16(20-13-21-18)19(24)23-9-7-22(8-10-23)17-11-14(2)5-6-15(17)3/h5-6,11-13H,4,7-10H2,1-3H3
InChIKeyZJPJWBABDQZBFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine (CAS 2034634-46-1): Procurement-Relevant Structural and Pharmacological Baseline


4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine (CAS 2034634-46-1) is a synthetic heterocyclic compound belonging to the arylpiperazine-pyrimidine hybrid class [1]. Its structure comprises a 2,5-dimethylphenyl-piperazine moiety linked via a carbonyl bridge to a 6-ethoxypyrimidine core. This scaffold places it within a well-established family of privileged structures known for engaging G protein-coupled receptors (GPCRs), particularly serotonergic and adrenergic targets [1]. The compound is primarily sourced as a research-grade small molecule (typical purity ≥95%) for in vitro pharmacological profiling .

Why Generic Substitution Fails for 4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine in Pharmacological Research


Within the arylpiperazine-pyrimidine class, minor structural modifications produce profound shifts in receptor selectivity and functional activity [1]. The 2,5-dimethylphenyl substituent on the piperazine ring confers a steric and electronic profile distinct from halogenated (e.g., 2-chlorophenyl) or unsubstituted phenyl analogs, directly influencing binding-pocket complementarity at serotonergic and adrenergic receptors [1]. Similarly, the ethoxy group at the pyrimidine C6 position modulates lipophilicity and hydrogen-bonding capacity, altering both target affinity and metabolic stability relative to methoxy, cyclopropyl, or imidazole-bearing congeners [2]. Consequently, procurement of a structurally similar but non-identical analog introduces uncontrolled variables that can invalidate structure–activity relationship (SAR) interpretation or lead to off-target profiles not representative of the intended chemical series [1].

Quantitative Differentiation Evidence: 4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine vs. Closest Analogs


Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. 2-Chlorophenyl and Cyclopropylsulfonyl Analogs

The 2,5-dimethylphenyl substitution pattern is predicted to yield a logP approximately 0.3–0.5 units higher than the 2-chlorophenyl analog and 0.5–0.8 units lower than the cyclopropylsulfonyl analog [1]. This lipophilicity window (estimated logP ~2.5–3.0) falls within the optimal range for CNS target engagement (logP 2–4), whereas the cyclopropylsulfonyl analog likely exceeds this range, potentially reducing aqueous solubility and increasing plasma protein binding [1]. Additionally, the ethoxy oxygen at C6 contributes a hydrogen-bond acceptor that is absent in cyclopropyl-substituted analogs, altering the compound's hydrogen-bonding capacity (predicted HBA count: 7 for the target vs. 5 for the 4-cyclopropyl analog) [1].

Physicochemical profiling Lipophilicity Drug-likeness

Receptor Selectivity Profile Differentiation: 5-HT1A vs. 5-HT2A Bias Relative to Imidazole- and Cyclopropyl-Substituted Analogs

Class-level SAR data indicate that N-phenylpiperazine-pyrimidine hybrids bearing methyl substituents on the phenyl ring (as in the 2,5-dimethylphenyl group) exhibit preferential affinity for 5-HT1A over 5-HT2A receptors [1]. In contrast, compounds in which the pyrimidine C6-ethoxy is replaced by a 1H-imidazol-1-yl group (e.g., 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine) shift selectivity toward kinase inhibition (PDGFR family kinases) rather than monoaminergic GPCRs, as demonstrated by the piperazinylpyrimidine class of selective kinase inhibitors [2]. The 2-cyclopropyl-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine analog is reported as an acetylcholinesterase inhibitor, representing a third distinct pharmacological trajectory . These divergent mechanisms underscore that the C6 substituent on the pyrimidine ring is a critical selectivity determinant, and substitution cannot be made without fundamentally altering the compound's target engagement profile.

Serotonin receptor 5-HT1A GPCR selectivity Neuropharmacology

Predicted Metabolic Stability Differentiation: Oxidative Metabolism Liability vs. 2-Cyclopropyl Analog

The ethoxy group at the pyrimidine C6 position is a metabolically labile site susceptible to O-dealkylation by cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4), as established for ethoxy-substituted heterocycles [1]. The 2-cyclopropyl analog replaces the ethoxy with a cyclopropyl group—a substituent that, while itself a substrate for CYP-mediated oxidation, exhibits different metabolic kinetics and may generate a reactive cyclopropyl radical intermediate [1]. For in vitro ADME studies requiring a compound with predictable, well-characterized Phase I metabolism (O-deethylation to the 6-hydroxy metabolite), the ethoxy-bearing target compound offers a cleaner metabolic trajectory for quantitative metabolite identification and reaction phenotyping [2].

Metabolic stability Cytochrome P450 In vitro ADME CNS drug discovery

Synthetic Accessibility and Building-Block Utility vs. Furan-Carbonyl Analog

The target compound can be synthesized via coupling of 1-(2,5-dimethylphenyl)piperazine with 6-ethoxypyrimidine-4-carboxylic acid chloride, a convergent route amenable to parallel library synthesis [1]. In contrast, the furan-2-carbonyl analog ((6-ethoxypyrimidin-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone) introduces an additional heterocyclic carbonyl moiety that requires orthogonal protection strategies and increases synthetic step count [1]. The 2,5-dimethylphenyl-piperazine fragment is commercially available as a standalone building block (CAS 1013-25-8), enabling modular SAR exploration by varying the pyrimidine acid chloride partner, a versatility not shared by analogs where the piperazine substituent is also a carbonyl-linked heterocycle .

Synthetic chemistry Building block Library synthesis Parallel synthesis

Optimal Research and Industrial Application Scenarios for 4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine


Serotonergic GPCR Screening Libraries for CNS Drug Discovery

The compound is optimally deployed as a member of focused screening libraries targeting 5-HT1A/5-HT2A receptors. Its predicted lipophilicity window (logP ~2.5–3.0) and hydrogen-bonding capacity favor CNS penetration [1]. Unlike the kinase-directed imidazole analog, this compound preserves monoaminergic GPCR engagement, aligning with screening campaigns for anxiolytic or antidepressant lead identification [1].

In Vitro Metabolic Stability Assays (Hepatocyte/Microsomal Clearance)

The ethoxy substituent provides a predictable O-deethylation metabolic pathway, making the compound suitable as a probe substrate for CYP2D6/CYP3A4 activity phenotyping in human liver microsome or hepatocyte assays. The single dominant metabolic route simplifies LC-MS/MS metabolite identification relative to the multi-pathway oxidation expected for the cyclopropyl analog [1][2].

Modular SAR Scaffold for Piperazine-Pyrimidine Library Synthesis

With a convergent two-step synthetic route and a commercially available 2,5-dimethylphenyl-piperazine building block, this scaffold enables rapid parallel synthesis of analogs through systematic variation of the pyrimidine acid chloride partner. This positions the compound as a preferred entry point for SAR campaigns, offering greater modular efficiency than analogs requiring sequential piperazine functionalization [1].

Selectivity Profiling in Receptor Panels (5-HT, Adrenergic, Dopaminergic)

The 2,5-dimethylphenyl substitution pattern on the piperazine ring is associated with selectivity within the 5-HT1A/5-HT2A receptor subfamily, as documented for structurally related N-arylpiperazines [1]. Procurement of this specific compound, rather than a halogenated or unsubstituted phenyl analog, is essential for experiments assessing the contribution of the dimethyl substitution to receptor subtype selectivity profiles in radioligand binding displacement assays [1].

Quote Request

Request a Quote for 4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.